3-Azido-3-phenylprop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-3-phenylprop-2-en-1-ol is an organic compound with the molecular formula C9H9N3O. It is characterized by the presence of an azido group (-N3) attached to a phenylprop-2-en-1-ol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-3-phenylprop-2-en-1-ol typically involves the azidation of 3-phenylprop-2-en-1-ol. One common method is the reaction of 3-phenylprop-2-en-1-ol with sodium azide (NaN3) in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Azido-3-phenylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Azido-3-phenylprop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Industry: Used in the production of materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-Azido-3-phenylprop-2-en-1-ol involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in various chemical and biological processes. The compound can also interact with nucleophiles and electrophiles, leading to the formation of diverse products .
Comparison with Similar Compounds
Similar Compounds
3-Phenylprop-2-en-1-ol: Lacks the azido group, making it less reactive in certain types of reactions.
3-Azido-3-phenylprop-2-en-1-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity patterns
Uniqueness
3-Azido-3-phenylprop-2-en-1-ol is unique due to the presence of both an azido group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
CAS No. |
192370-01-7 |
---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
3-azido-3-phenylprop-2-en-1-ol |
InChI |
InChI=1S/C9H9N3O/c10-12-11-9(6-7-13)8-4-2-1-3-5-8/h1-6,13H,7H2 |
InChI Key |
VHLDKMSZQRSPKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCO)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.